molecular formula C13H17N5O4S B2459038 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034402-02-1

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2459038
CAS No.: 2034402-02-1
M. Wt: 339.37
InChI Key: HSYKHIMQXSTOQQ-UHFFFAOYSA-N
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Description

N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that combines a benzo[c][1,2,5]thiadiazole core with an imidazolidine-1-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves several steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. The process generally includes:

  • Nitration: : Starting from an appropriate benzene derivative, introducing nitro groups under acidic conditions.

  • Reduction: : Converting the nitro groups into amines via hydrogenation.

  • Cyclization: : Forming the thiadiazole ring by treating the diamine with sulfur sources under controlled conditions.

  • Functionalization: : Introducing the methyl and dioxido groups through selective reactions, typically involving electrophilic aromatic substitution.

For the attachment of the imidazolidine-1-carboxamide group, common procedures include:

  • Alkylation: : Reacting the benzo[c][1,2,5]thiadiazole derivative with a suitable alkyl halide.

  • Amidation: : Condensing the resulting intermediate with an appropriate amine under dehydrative conditions.

Industrial Production Methods

While the laboratory synthesis focuses on small-scale preparation, industrial methods aim for high efficiency and scalability. Optimization involves:

  • Catalysts: : Utilizing heterogeneous catalysts to increase reaction rates and selectivity.

  • Continuous Flow Reactors: : Employing continuous flow processes to enhance control over reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form various oxidized derivatives, impacting its electronic properties.

  • Reduction: : Reduction reactions can alter its functional groups, providing modified analogs with different reactivities.

  • Substitution: : N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is prone to nucleophilic substitution due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: : Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

  • Oxidation: : Products include various oxidized states of the methyl and imidazolidine groups.

  • Reduction: : Derivatives with reduced nitrogen or oxygen groups.

  • Substitution: : Various substituted analogs, depending on the nucleophiles used.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has numerous research applications:

  • Chemistry: : Utilized in studies involving electronic properties due to its conjugated system.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored as a candidate for drug development, particularly in targeting diseases involving oxidative stress.

  • Industry: : Used in materials science for developing advanced materials with specific electronic or structural properties.

Mechanism of Action

The compound exerts its effects through its interaction with various molecular targets. Mechanistically, it:

  • Binds to Enzymes: : Modulates the activity of enzymes involved in oxidative stress pathways.

  • Interacts with Receptors: : Influences signal transduction by binding to specific receptors.

  • Alters Cellular Pathways: : Impacts cellular processes by modulating the balance of reactive oxygen species (ROS).

Comparison with Similar Compounds

Compared to other benzo[c][1,2,5]thiadiazole derivatives, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its imidazolidine-1-carboxamide group, which enhances its chemical reactivity and biological activity.

List of Similar Compounds

  • Benzo[c][1,2,5]thiadiazole derivatives: : Differ in substitution patterns and functional groups.

  • Imidazolidine-1-carboxamide analogs: : Vary in their aromatic cores and substituents.

In essence, this compound stands out due to its intricate structure and diverse applications, making it a significant subject in various scientific fields.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S/c1-16-10-4-2-3-5-11(10)18(23(16,21)22)9-7-15-13(20)17-8-6-14-12(17)19/h2-5H,6-9H2,1H3,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKHIMQXSTOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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